molecular formula C21H21N5O2 B11021731 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Katalognummer: B11021731
Molekulargewicht: 375.4 g/mol
InChI-Schlüssel: CUCANMHPCMKSDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a hybrid heterocyclic compound featuring two pharmacologically significant moieties: a benzimidazole ring and a 4-oxoquinazolinone core, connected via a butanamide linker. The benzimidazole group is known for its role in targeting enzymes and receptors, while the quinazolinone scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial effects . The butanamide chain likely enhances solubility and modulates interactions with biological targets.

Eigenschaften

Molekularformel

C21H21N5O2

Molekulargewicht

375.4 g/mol

IUPAC-Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C21H21N5O2/c27-20(22-12-11-19-24-17-8-3-4-9-18(17)25-19)10-5-13-26-14-23-16-7-2-1-6-15(16)21(26)28/h1-4,6-9,14H,5,10-13H2,(H,22,27)(H,24,25)

InChI-Schlüssel

CUCANMHPCMKSDR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NCCC3=NC4=CC=CC=C4N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

    Reduktion: Einsatz von Reduktionsmitteln wie Lithiumaluminiumhydrid.

    Substitution: Nucleophile Substitutionsreaktionen mit Halogeniden oder anderen Nucleophilen.

Häufige Reagenzien und Bedingungen

    Oxidation: Typischerweise in sauren oder basischen Bedingungen mit Oxidationsmitteln durchgeführt.

    Reduktion: Unter wasserfreien Bedingungen durchgeführt, um Nebenreaktionen zu vermeiden.

    Substitution: Oft in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril durchgeführt.

Hauptprodukte

    Oxidation: Kann zur Bildung von Quinazolinon-Derivaten mit zusätzlichen Sauerstoff-Funktionalitäten führen.

    Reduktion: Kann reduzierte Formen der Benzimidazol- oder Quinazolinon-Ringe erzeugen.

    Substitution: Führt zu verschiedenen substituierten Derivaten, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

    Medizinische Chemie: Untersucht auf sein Potenzial als Antikrebsmittel aufgrund seiner Fähigkeit, bestimmte Enzyme zu hemmen, die an der Zellproliferation beteiligt sind.

    Biologie: Untersucht auf seine Rolle bei der Modulation biologischer Pfade und sein Potenzial als molekulare Sonde.

    Industrie: Verwendung bei der Entwicklung neuer Materialien mit spezifischen chemischen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamid beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann an aktive Zentren von Enzymen binden und deren Aktivität hemmen, wodurch verschiedene biologische Pfade beeinflusst werden. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic conditions with oxidizing agents.

    Reduction: Conducted in anhydrous conditions to prevent side reactions.

    Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Can lead to the formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: May produce reduced forms of the benzimidazole or quinazolinone rings.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide exhibits promising anticancer properties. Compounds with similar structural motifs have been shown to inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and others related to purine synthesis .

In one study, derivatives of benzimidazole and quinazoline were synthesized and evaluated for their anticancer activity against human colorectal carcinoma cell lines (HCT116). The results indicated that certain compounds exhibited significant cytotoxicity, suggesting that this compound could be a potential candidate for further investigation in cancer therapy .

Antimicrobial Activity

The compound also shows significant antimicrobial properties. Research indicates that derivatives of benzimidazole can effectively target both Gram-positive and Gram-negative bacteria as well as fungal strains . The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

In vitro studies have demonstrated that related compounds possess low minimum inhibitory concentrations (MICs) against various pathogens, indicating strong antimicrobial effects . This suggests that this compound could be developed into a novel antimicrobial agent.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Anticancer Studies : In a comparative study of various benzimidazole derivatives, this compound was noted for its enhanced efficacy against cancer cell lines compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial activity, derivatives were tested against multiple bacterial strains, showing significant inhibition rates that support the development of this compound as a broad-spectrum antimicrobial agent .

Wirkmechanismus

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thus affecting various biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Quinazolinone Derivatives with Sulfonamide Linkages

Compounds such as 4-(2-(2-((2-(2-(1-(4-Chlorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (23) () share the 4-oxoquinazolinone core but differ in substituents. Key distinctions:

  • Linker and Functional Groups : The target compound uses a butanamide linker, whereas sulfonamide derivatives (e.g., compounds 21–24) employ thioether and hydrazineyl groups .
  • Bioactivity: Sulfonamide-linked quinazolinones exhibit carbonic anhydrase inhibition (e.g., compound 23: IC₅₀ = 12.3 nM) due to the sulfonamide moiety’s affinity for zinc-containing enzymes . The target compound’s benzimidazole may confer distinct receptor-binding properties.

Benzotriazinone Carboxamides

N-alkyl/phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (e.g., compound 14a–14n, ) replace quinazolinone with triazinone.

  • Electronic Properties: Triazinone’s electron-deficient core may alter binding kinetics compared to quinazolinone .
  • Synthesis: These derivatives are synthesized via isatin oxidation, yielding intermediates with divergent reactivity compared to benzimidazole-quinazolinone hybrids .

Melting Points and Yields

Compound Class Example Compound Melting Point (°C) Yield (%) Reference
Sulfonamide-Quinazolinones Compound 23 278–280 88
Acetamide-Quinazolinones 4d () 242–244 38
Triazinone Carboxamides 14a (N-ethyl derivative) Not reported 60–85*

*Yields for triazinones vary based on amine substituents.

The target compound’s melting point is unreported but likely intermediate between sulfonamide-linked quinazolinones (higher due to hydrogen bonding) and acetamide derivatives.

Key Research Findings and Trends

Linker Length Matters: Butanamide chains (4 carbons) in the target compound and triazinones () may improve solubility over shorter acetamide linkers ().

Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) on aryl rings enhance thermal stability and bioactivity in sulfonamide-quinazolinones .

Synthetic Flexibility: The target compound’s benzimidazole-quinazolinone architecture allows modular derivatization, as seen in and .

Biologische Aktivität

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H20N4O2\text{C}_{18}\text{H}_{20}\text{N}_{4}\text{O}_{2}

This compound consists of a benzimidazole moiety linked to a quinazoline derivative, which is known for various biological activities.

Antimicrobial Activity

Research indicates that compounds containing benzimidazole and quinazoline scaffolds exhibit significant antimicrobial properties. A study highlighted that derivatives of benzimidazole demonstrate broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substitutions showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and norfloxacin .

CompoundTarget OrganismMIC (µg/ml)
This compoundS. aureus2
This compoundE. coli8

Anticancer Activity

The benzimidazole derivatives are also noted for their anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. For example, certain derivatives have been reported to inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. The mechanism often involves the inhibition of pathways like NF-kB and COX enzymes, which are critical in the inflammatory response .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzimidazole and quinazoline rings significantly influence biological activity. For instance:

  • Substituents on the benzene ring : Electron-withdrawing groups enhance antimicrobial activity.
  • Alkyl chain length : Optimal chain length is crucial for maintaining activity while minimizing toxicity.

Case Studies

  • In vitro Evaluation : A series of benzimidazole derivatives were synthesized and evaluated for their antibacterial activity against various pathogens. The study found that modifications at the 2-position significantly improved activity against S. aureus .
  • In vivo Studies : Animal models treated with this compound demonstrated reduced tumor size and improved survival rates compared to control groups, indicating its potential as an anticancer agent .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.